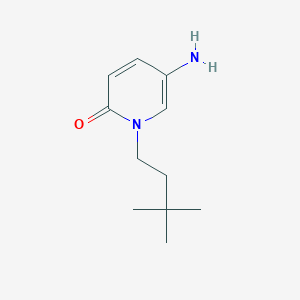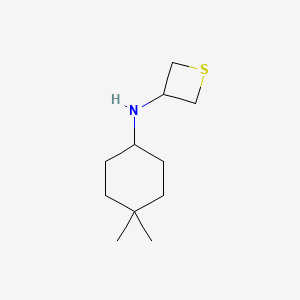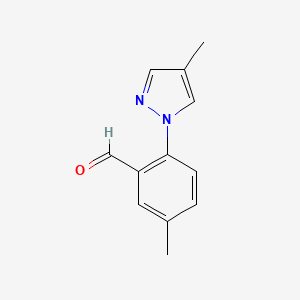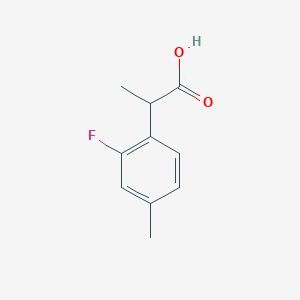
1-(2-Methoxycyclopentyl)-4-methyl-1H-pyrazol-3-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Methoxycyclopentyl)-4-methyl-1H-pyrazol-3-amine is an organic compound that features a cyclopentyl ring substituted with a methoxy group, a pyrazole ring, and an amine group
Métodos De Preparación
The synthesis of 1-(2-Methoxycyclopentyl)-4-methyl-1H-pyrazol-3-amine typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Cyclopentyl Ring: The cyclopentyl ring can be synthesized through cyclization reactions involving appropriate precursors.
Introduction of the Methoxy Group: The methoxy group is introduced via methylation reactions using reagents such as methyl iodide.
Formation of the Pyrazole Ring: The pyrazole ring is formed through cyclization reactions involving hydrazine derivatives and 1,3-diketones.
Industrial production methods may involve optimization of these steps to enhance yield and purity, often using catalysts and controlled reaction conditions.
Análisis De Reacciones Químicas
1-(2-Methoxycyclopentyl)-4-methyl-1H-pyrazol-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions using reducing agents such as lithium aluminum hydride can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups. Common reagents include halogens and nucleophiles.
Addition: Addition reactions can occur at the double bonds in the pyrazole ring, leading to the formation of addition products.
The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
1-(2-Methoxycyclopentyl)-4-methyl-1H-pyrazol-3-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in drug development.
Industry: The compound is used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 1-(2-Methoxycyclopentyl)-4-methyl-1H-pyrazol-3-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparación Con Compuestos Similares
1-(2-Methoxycyclopentyl)-4-methyl-1H-pyrazol-3-amine can be compared with similar compounds such as:
2-Methoxycyclopentyl analogues: These compounds share the cyclopentyl ring structure but differ in other substituents.
Pyrazole derivatives: Compounds with similar pyrazole rings but different substituents on the ring.
Aminocyclopentanes: Compounds with similar cyclopentyl rings and amine groups but lacking the pyrazole ring.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C10H17N3O |
|---|---|
Peso molecular |
195.26 g/mol |
Nombre IUPAC |
1-(2-methoxycyclopentyl)-4-methylpyrazol-3-amine |
InChI |
InChI=1S/C10H17N3O/c1-7-6-13(12-10(7)11)8-4-3-5-9(8)14-2/h6,8-9H,3-5H2,1-2H3,(H2,11,12) |
Clave InChI |
IHWNELWAHSGFDC-UHFFFAOYSA-N |
SMILES canónico |
CC1=CN(N=C1N)C2CCCC2OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



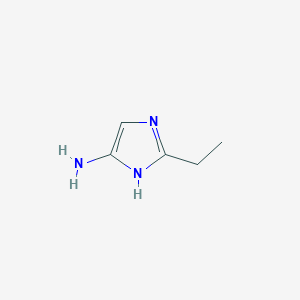
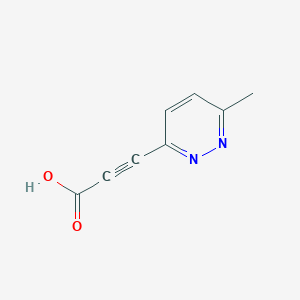
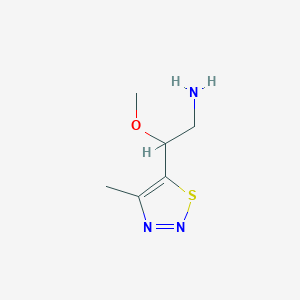

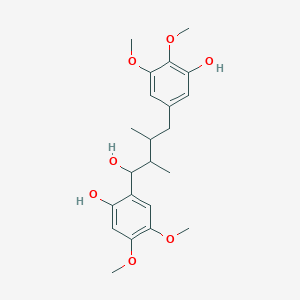
![N-[1-(pyridin-2-yl)ethyl]cyclobutanamine](/img/structure/B13320044.png)

